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Compound of Interest

Compound Name: 9H-carbazole-3,6-dicarbonitrile

Cat. No.: B1589216 Get Quote

An In-Depth Technical Guide to 9H-Carbazole-3,6-dicarbonitrile: Properties, Synthesis, and

Applications

Introduction
9H-Carbazole-3,6-dicarbonitrile is a highly functionalized heterocyclic molecule built upon a

rigid, planar carbazole core. The strategic placement of two electron-withdrawing cyano groups

at the 3 and 6 positions imparts unique electronic and photophysical properties, establishing it

as a versatile and high-value building block in modern chemistry.[1][2] Its significance stems

from its utility in constructing advanced materials for organic electronics, developing porous

frameworks, and synthesizing novel polymers.[2][3][4] This guide provides a comprehensive

overview of its fundamental properties, validated synthetic protocols, and key applications for

researchers in materials science and drug development.

Molecular Structure and Physicochemical
Properties
The core of 9H-carbazole-3,6-dicarbonitrile is a tricyclic aromatic system where two benzene

rings are fused to a central nitrogen-containing pyrrole ring.[5] The nitrile substituents

dramatically influence the molecule's electronic landscape, lowering the energy of the Lowest

Unoccupied Molecular Orbital (LUMO) and enhancing its electron-accepting capabilities.[2]

This structural rigidity and distinct electronic nature are foundational to its utility.
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Diagram: Chemical Structure of 9H-Carbazole-3,6-
dicarbonitrile
Caption: Chemical structure of 9H-carbazole-3,6-dicarbonitrile.

Table: Core Physicochemical Properties
Property Value Source(s)

Molecular Formula C₁₄H₇N₃ [2][6]

Molecular Weight 217.22 g/mol [6]

CAS Number 57103-03-4 [6][7]

Appearance Light yellow to brown solid [8]

Melting Point >360 °C [8]

Density (Predicted) 1.37 ± 0.1 g/cm³ [8][9]

Solubility Insoluble in water [9]

pKa (Predicted) 14.09 ± 0.30 [8]

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity

assessment of 9H-carbazole-3,6-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the 3,6-disubstituted carbazole core results in a well-defined NMR spectrum.

¹H NMR (DMSO-d₆): The proton spectrum is characterized by distinct signals in the aromatic

region. Protons adjacent to the electron-withdrawing cyano groups (H-2, H-7) are deshielded

and appear as doublets at approximately 8.78 ppm.[3] The other aromatic protons appear as

doublets or doublets of doublets between 7.71 and 7.84 ppm.[3] The N-H proton is typically

observed as a broad singlet at a significantly downfield shift, around 12.36 ppm.[3]
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¹³C NMR (DMSO-d₆): The carbon spectrum confirms the presence of the nitrile groups with

signals in the 110-120 ppm range.[2] The aromatic carbons resonate between 101 and 143

ppm, with chemical shifts reflecting the electronic effects of the substituents.[2][10]

Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2224

cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups.[3] This peak

serves as a key diagnostic tool for confirming the presence of the dicarbonitrile functionality.

Photophysical Properties
Carbazole derivatives are known for their strong luminescence.[11][12] The introduction of

cyano groups modifies these properties. While specific data for the parent compound is sparse

in readily available literature, derivatives show absorption maxima in the UV region (280–340

nm) and emission in the violet-blue range (350–450 nm).[13][14] The exact wavelengths are

highly dependent on the solvent and any substitution on the carbazole nitrogen.

Synthesis and Reactivity
The development of a scalable and high-yielding synthesis was a critical step in unlocking the

potential of 9H-carbazole-3,6-dicarbonitrile.[2]

Diagram: Synthetic Pathway
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Caption: Palladium-catalyzed synthesis of 9H-carbazole-3,6-dicarbonitrile.

Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is based on a well-established, scalable method that avoids pyrophoric or highly

toxic reagents.[1][2][4]

Objective: To synthesize 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromo-9H-carbazole with

high yield and purity.

Materials:

3,6-dibromo-9H-carbazole

Zinc cyanide (Zn(CN)₂)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Anhydrous N,N-Dimethylformamide (DMF)
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Argon (or Nitrogen) gas supply

Standard glassware for inert atmosphere reactions

Procedure:

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir

bar and reflux condenser, add 3,6-dibromo-9H-carbazole.

Reagent Addition: Add zinc cyanide, Pd₂(dba)₃ catalyst, and dppf ligand to the flask.

Solvent and Degassing: Add anhydrous DMF. Seal the flask and degas the mixture by

bubbling argon through the solution for 30-45 minutes. This step is critical to remove oxygen,

which can deactivate the palladium catalyst.

Reaction: Heat the reaction mixture to 130-160 °C under a positive pressure of argon and

maintain vigorous stirring for approximately 20-24 hours. Monitor the reaction progress by

TLC or LC-MS.

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous

solution of ammonium chloride and ammonia.

Isolation: The resulting precipitate is collected by suction filtration.

Purification: The crude solid is dissolved in a minimal amount of hot DMF, filtered through a

pad of silica gel to remove catalyst residues, and the product is recrystallized by cooling the

filtrate. The crystalline solid is then washed with a non-polar solvent like diethyl ether and

dried under vacuum.

Expected Yield: This robust procedure consistently delivers yields ranging from 53% to over

90%.[2][3]

Key Chemical Transformations: Hydrolysis
The nitrile groups can be readily hydrolyzed to carboxylic acids, a transformation that

significantly expands the molecule's utility, particularly in the synthesis of Metal-Organic

Frameworks (MOFs).[2][5]
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Reaction: 9H-carbazole-3,6-dicarbonitrile → 9H-carbazole-3,6-dicarboxylic acid

Conditions: The most effective method employs copper(I) iodide (CuI) as a catalyst in

aqueous sodium hydroxide (NaOH) at reflux for approximately 35 hours.[2] This method is

superior to harsh acid-catalyzed hydrolysis, offering higher yields and cleaner conversions.

Core Applications
The unique combination of a rigid, electron-rich carbazole core and electron-withdrawing nitrile

groups makes this molecule a prime candidate for several high-performance applications.

Diagram: Property-Application Nexus
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Caption: Relationship between core properties and major applications.

Organic Electronics: The electron-withdrawing cyano groups lower the LUMO energy level,

facilitating efficient electron injection and transport.[2] This makes it an excellent building

block for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for
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phosphorescent and TADF emitters, as well as for acceptor materials in Organic

Photovoltaics (OPVs).[2][11]

Metal-Organic Frameworks (MOFs): After hydrolysis to 9H-carbazole-3,6-dicarboxylic acid,

the molecule serves as a rigid organic linker for constructing highly porous MOFs.[4][5] The

defined angle between the carboxylate groups and the presence of the N-H group for

hydrogen bonding allows for the rational design of frameworks for gas storage and

separation.[4]

Polymer Science: The carbazole nitrogen can be functionalized, for instance, with a vinyl

group, to create monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile.[3] Polymers

derived from this monomer exhibit a high oxidation potential, making them suitable for

applications in high-voltage lithium-ion batteries.[3][15]

Safety and Handling
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. A

recommended storage temperature is 2-8°C.[8]

Handling: Use standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

Toxicity: Detailed toxicological data is not widely available. Treat as a potentially hazardous

chemical.

Conclusion
9H-Carbazole-3,6-dicarbonitrile is a pivotal molecular scaffold whose strategic design has led

to significant advancements in materials science. Its robust and scalable synthesis, combined

with its desirable electronic properties, structural rigidity, and chemical versatility, ensures its

continued importance. For researchers and developers, this compound offers a reliable

platform for creating next-generation organic electronic devices, functional porous materials,

and advanced energy storage systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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